(E)-1-(4-(trifluoromethoxy)phenyl)ethanone oxime
Description
(E)-1-(4-(Trifluoromethoxy)phenyl)ethanone oxime is an oxime derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the para position of the phenyl ring. Oximes are notable for their roles as acetylcholinesterase reactivators, metal-complexing ligands, and intermediates in organic synthesis .
Properties
IUPAC Name |
N-[1-[4-(trifluoromethoxy)phenyl]ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-6(13-14)7-2-4-8(5-3-7)15-9(10,11)12/h2-5,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVGWVHFPSHDQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-(trifluoromethoxy)phenyl)ethanone oxime typically involves the reaction of 4-(trifluoromethoxy)acetophenone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the incorporation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-(trifluoromethoxy)phenyl)ethanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted phenyl derivatives
Scientific Research Applications
(E)-1-(4-(trifluoromethoxy)phenyl)ethanone oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of (E)-1-(4-(trifluoromethoxy)phenyl)ethanone oxime involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and enzymes. The oxime group can form hydrogen bonds with target proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The trifluoromethoxy group distinguishes this compound from other ethanone oximes. Key comparisons include:
Key Observations :
Structural Insights from Crystallography
Crystal structures of analogs reveal:
- (E)-1-(4-Bromophenyl)ethanone oxime: Planar geometry with intermolecular hydrogen bonding (N–H⋯O) .
- Co(II) Schiff base complexes : Distorted tetrahedral geometry; ligand substituents affect metal coordination .
The trifluoromethoxy group’s bulk may disrupt packing efficiency, leading to distinct supramolecular architectures compared to smaller substituents .
Biological Activity
(E)-1-(4-(trifluoromethoxy)phenyl)ethanone oxime, also known as 4'-trifluoromethoxyacetophenone oxime, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.
- Molecular Formula : C9H7F3O2
- Molecular Weight : 204.15 g/mol
- CAS Number : 85013-98-5
- IUPAC Name : 1-[4-(trifluoromethoxy)phenyl]ethanone
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies indicate that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic processes.
Enzyme Inhibition
-
Acetylcholinesterase (AChE) :
- Several studies have highlighted the potential of compounds similar to this compound as AChE inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's disease. The inhibition constant (IC50) values for related compounds have been reported in the range of nanomolar concentrations, indicating strong inhibitory potential .
- Monoamine Oxidase (MAO) :
In Vitro Studies
In vitro assays have been conducted to evaluate the biological effects of this compound:
Case Studies
A notable case study involved the synthesis and evaluation of various analogs of trifluoromethoxyacetophenone derivatives, where it was found that modifications to the phenyl ring significantly influenced biological activity. The most active compounds showed potent inhibition against AChE and MAO-B, suggesting that structural variations can enhance efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
